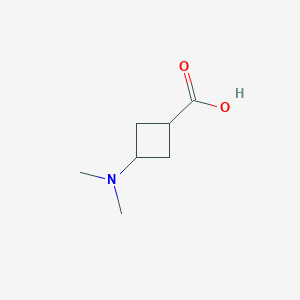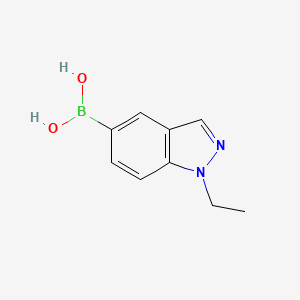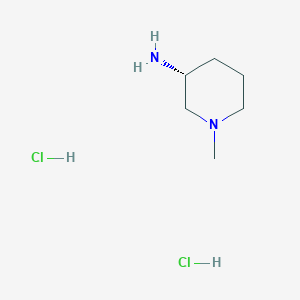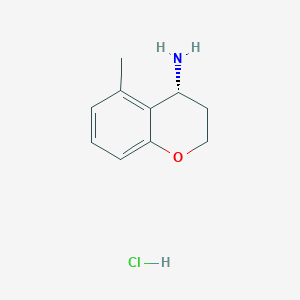
Z-Gly-Ala-Pro-bNA
Übersicht
Beschreibung
Z-Gly-Ala-Pro-bNA, also known as Z-Glycyl-Alanyl-Prolyl-beta-Naphthylamide, is a synthetic peptide substrate used in various biochemical assays. It is composed of a sequence of amino acids: glycine, alanine, and proline, linked to a beta-naphthylamide group. This compound is particularly useful in studying enzyme activities, especially those involving prolyl-specific peptidases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Ala-Pro-bNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the sequential addition of alanine and proline residues, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the coupling of the beta-naphthylamide group to the peptide chain. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain, followed by cleavage from the resin and purification through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: Z-Gly-Ala-Pro-bNA primarily undergoes hydrolysis reactions catalyzed by prolyl-specific peptidases. These enzymes cleave the peptide bond adjacent to the proline residue, releasing beta-naphthylamine as a detectable product. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard biochemical assay conditions .
Common Reagents and Conditions: The hydrolysis of this compound is commonly carried out in buffered aqueous solutions at physiological pH (around 7.4). Enzymes such as prolyl oligopeptidase or dipeptidyl peptidase are used as catalysts. The reaction is monitored by measuring the release of beta-naphthylamine, which can be detected spectrophotometrically .
Major Products Formed: The primary product formed from the hydrolysis of this compound is beta-naphthylamine. This compound is often used as a marker to quantify enzyme activity in various biochemical assays .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Z-Gly-Ala-Pro-bNA is used as a substrate to study the specificity and kinetics of prolyl-specific peptidases. It helps in understanding the catalytic mechanisms and substrate preferences of these enzymes .
Biology: In biological research, this compound is employed to investigate the role of prolyl-specific peptidases in various physiological processes. These enzymes are involved in protein degradation, regulation of bioactive peptides, and modulation of signaling pathways .
Medicine: In medicine, this compound is used in diagnostic assays to measure the activity of prolyl-specific peptidases in clinical samples. Abnormal enzyme activity can be indicative of certain diseases, such as cancer or neurodegenerative disorders .
Industry: In the industrial sector, this compound is utilized in the development of enzyme inhibitors for therapeutic applications. By screening for compounds that inhibit prolyl-specific peptidases, researchers can identify potential drug candidates for treating diseases associated with these enzymes .
Wirkmechanismus
Z-Gly-Ala-Pro-bNA exerts its effects by serving as a substrate for prolyl-specific peptidases. These enzymes recognize the proline residue in the peptide sequence and catalyze the hydrolysis of the adjacent peptide bond. The beta-naphthylamide group is released as beta-naphthylamine, which can be detected and quantified. This mechanism allows researchers to measure enzyme activity and study the kinetics of substrate hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Z-Gly-Pro-pNA (Z-Glycyl-Prolyl-p-Nitroanilide)
- Suc-Ala-Pro-pNA (Succinyl-Alanyl-Prolyl-p-Nitroanilide)
- H-Ala-Ala-Pro-pNA (Alanyl-Alanyl-Prolyl-p-Nitroanilide)
Uniqueness: Z-Gly-Ala-Pro-bNA is unique due to its specific sequence of glycine, alanine, and proline, which makes it an ideal substrate for studying prolyl-specific peptidases. The presence of the beta-naphthylamide group allows for sensitive detection of enzyme activity, making it a valuable tool in biochemical assays .
Eigenschaften
IUPAC Name |
benzyl N-[2-[[(2S)-1-[(2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c1-19(30-25(33)17-29-28(36)37-18-20-8-3-2-4-9-20)27(35)32-15-7-12-24(32)26(34)31-23-14-13-21-10-5-6-11-22(21)16-23/h2-6,8-11,13-14,16,19,24H,7,12,15,17-18H2,1H3,(H,29,36)(H,30,33)(H,31,34)/t19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGSYWCDRRKYGG-CYFREDJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202001-62-5 | |
| Record name | 202001-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1458733.png)





![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)

![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)


![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
